(E)-6,7-dihydroquinolin-8(5H)-one oxime (E)-6,7-dihydroquinolin-8(5H)-one oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC13520148
InChI: InChI=1S/C9H10N2O/c12-11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,12H,1,3,5H2/b11-8+
SMILES:
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol

(E)-6,7-dihydroquinolin-8(5H)-one oxime

CAS No.:

Cat. No.: VC13520148

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

(E)-6,7-dihydroquinolin-8(5H)-one oxime -

Specification

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
IUPAC Name (NE)-N-(6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine
Standard InChI InChI=1S/C9H10N2O/c12-11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,12H,1,3,5H2/b11-8+
Standard InChI Key CDBBPOISMDNVNQ-DHZHZOJOSA-N
Isomeric SMILES C1CC2=C(/C(=N/O)/C1)N=CC=C2
Canonical SMILES C1CC2=C(C(=NO)C1)N=CC=C2

Introduction

Synthetic Methodologies

Oxime Formation from Ketone Precursors

The parent compound, 6,7-dihydroquinolin-8(5H)-one (CAS: 56826-69-8 ), serves as the primary precursor. Its synthesis involves cyclization of substituted cyclohexenones with ammonia derivatives under acidic conditions . Conversion to the oxime derivative is achieved via nucleophilic addition of hydroxylamine (NH₂OH) to the ketone group.

A representative procedure involves:

  • Dissolving 6,7-dihydroquinolin-8(5H)-one (1.0 equiv) in ethanol.

  • Adding hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (2.0 equiv).

  • Refluxing at 80°C for 4–6 hours .

  • Isolating the product via filtration or extraction, yielding the oxime in >95% purity .

The (E)-isomer predominates under neutral or basic conditions due to thermodynamic stabilization of the trans configuration .

Physicochemical and Spectroscopic Properties

PropertyValueSource
Molecular FormulaC₉H₁₀N₂O
Molecular Weight162.188 g/mol
Melting PointNot reported
Boiling PointNot reported
DensityN/A
LogP1.596
Polar Surface Area45.48 Ų

The compound’s UV-Vis absorption (λmax ≈ 270–300 nm) and fluorescence emission (λem ≈ 350–400 nm) are inferred from related dihydroquinolinones . These properties suggest utility in optoelectronic materials or fluorescent probes.

Reactivity and Functionalization

α-Alkenylation

Analogous to methods in , the oxime’s α-position can undergo alkenylation using benzyl alcohols or aldehydes. For example:

  • Reacting (E)-6,7-dihydroquinolin-8(5H)-one oxime with 4-methylbenzyl alcohol in DES (ChCl:PTSA) and CAN/TEMPO yields alkenylated derivatives .

  • Yields range from 70–84% under optimized conditions (100°C, 2 h ).

Heterocyclic Hybridization

Incorporating pyrazole or chromene moieties (as in ) enhances bioactivity. For instance:

  • Condensation with 1H-pyrazol-4-ylmethanol forms hybrid structures (e.g., 7p ), potentially useful in kinase inhibition.

Applications and Biological Relevance

While direct pharmacological data for (E)-6,7-dihydroquinolin-8(5H)-one oxime are absent, structurally related compounds exhibit:

  • Anticancer activity: Dihydroquinolinones inhibit topoisomerases .

  • Antimicrobial effects: Oxime derivatives disrupt bacterial cell membranes .

  • Photodynamic therapy: Fluorescent analogs serve as photosensitizers .

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